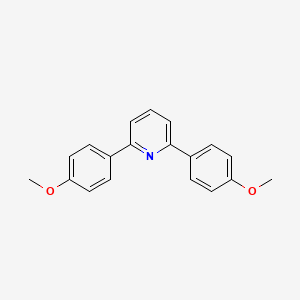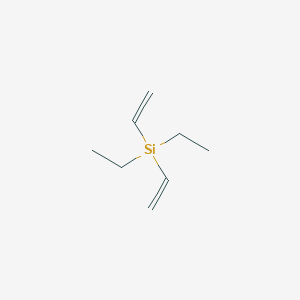
2-Methyl-2-(2-methyl-1,3-dithiolan-2-yl)-1,3-dithiolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-(2-methyl-1,3-dithiolan-2-yl)-1,3-dithiolane is an organosulfur compound characterized by the presence of two dithiolane rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2-methyl-1,3-dithiolan-2-yl)-1,3-dithiolane typically involves the reaction of appropriate thiol precursors under controlled conditions. One common method involves the use of 2-methyl-1,3-dithiolane as a starting material, which undergoes a series of reactions to form the desired compound. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is designed to maximize efficiency and minimize waste, often incorporating advanced techniques such as continuous flow synthesis and real-time monitoring of reaction parameters.
化学反応の分析
Types of Reactions
2-Methyl-2-(2-methyl-1,3-dithiolan-2-yl)-1,3-dithiolane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of thiols or other reduced sulfur species.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under various conditions depending on the desired product.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles, depending on the specific reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced sulfur compounds. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
科学的研究の応用
2-Methyl-2-(2-methyl-1,3-dithiolan-2-yl)-1,3-dithiolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying sulfur-containing biomolecules and their interactions.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs targeting sulfur-related metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings with enhanced properties.
作用機序
The mechanism by which 2-Methyl-2-(2-methyl-1,3-dithiolan-2-yl)-1,3-dithiolane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s sulfur atoms can form strong bonds with metal ions and other sulfur-containing molecules, influencing various biochemical pathways. These interactions can modulate enzyme activity, alter cellular signaling, and impact metabolic processes.
類似化合物との比較
Similar Compounds
2-Methyl-1,3-dithiolane: A related compound with a similar structure but lacking the additional dithiolane ring.
1,3-Dithiolane: A simpler compound with a single dithiolane ring.
2-Methyl-2-(1,3-dithiolan-2-yl)-1,3-dithiolane: Another related compound with slight structural differences.
Uniqueness
2-Methyl-2-(2-methyl-1,3-dithiolan-2-yl)-1,3-dithiolane is unique due to the presence of two dithiolane rings, which confer distinct chemical properties and reactivity. This structural feature allows for a broader range of applications and interactions compared to similar compounds with fewer sulfur atoms or simpler ring structures.
特性
CAS番号 |
18554-41-1 |
|---|---|
分子式 |
C8H14S4 |
分子量 |
238.5 g/mol |
IUPAC名 |
2-methyl-2-(2-methyl-1,3-dithiolan-2-yl)-1,3-dithiolane |
InChI |
InChI=1S/C8H14S4/c1-7(9-3-4-10-7)8(2)11-5-6-12-8/h3-6H2,1-2H3 |
InChIキー |
QLCLJCGLGIOPPD-UHFFFAOYSA-N |
正規SMILES |
CC1(SCCS1)C2(SCCS2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;2-methyloxirane](/img/structure/B14700509.png)

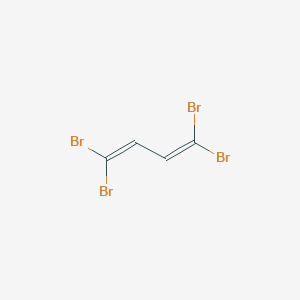
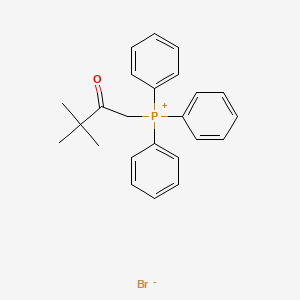
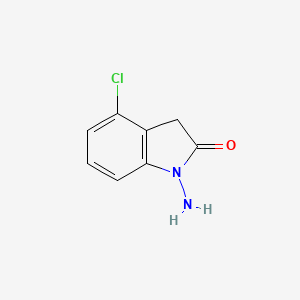
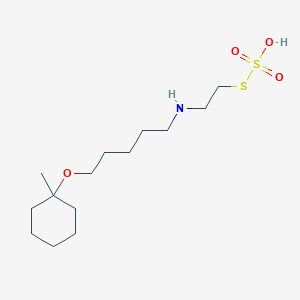
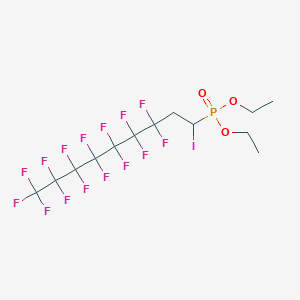
![[5-(Carboxymethyl)-3,4-dihydro-2H-pyrrol-2-ylidene]acetic acid](/img/structure/B14700543.png)

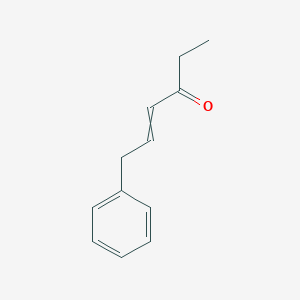
![5-[(e)-(2,3-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14700550.png)
